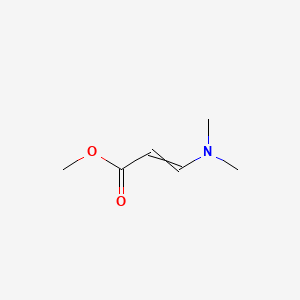

METHYL N,N-DIMETHYLAMINOACRYLATE

Description

Significance of β-Dimethylamino Acrylate (B77674) Derivatives as Versatile Synthons in Organic Chemistry

β-Dimethylamino acrylate derivatives, including Methyl N,N-dimethylaminoacrylate, are classified as β-enamino esters or enaminones. These compounds are highly valued as synthons, which are molecular fragments that can be readily incorporated into a larger molecule during a synthesis. Their utility stems from the presence of both nucleophilic and electrophilic centers within the same molecule, allowing them to react with a wide array of chemical partners. acgpubs.org This dual reactivity makes them ideal building blocks for the synthesis of a diverse range of organic compounds, particularly heterocyclic systems which are prevalent in pharmaceuticals and natural products. acgpubs.org The conjugated system of the enaminone structure provides stability, making these compounds generally easy to prepare, isolate, and store under standard laboratory conditions.

The versatility of β-enamino esters is evident in their application in the synthesis of various bioactive heterocycles such as pyrazoles, pyridinones, and quinolines. acgpubs.org Their ability to participate in cycloaddition and condensation reactions makes them indispensable in the synthetic organic chemist's toolkit.

Historical Perspective of N,N-Dimethylaminoacrylate Chemistry

The systematic study and documentation of the chemistry of enaminones, the class of compounds to which this compound belongs, gained significant traction in the latter half of the 20th century. A landmark in this field was the publication of the first general review on enaminones by J. V. Greenhill in 1977. This review consolidated the existing knowledge and highlighted the synthetic potential of these compounds, likely spurring further research into their properties and applications. Since then, the field has expanded considerably, with numerous subsequent reviews detailing the ever-growing utility of enaminones in organic synthesis. acgpubs.org The development of new synthetic methodologies and the discovery of novel reactions involving these synthons have continued to fuel interest in this area of chemistry.

Scope and Academic Relevance of this compound Research

The academic relevance of this compound is intrinsically linked to its role as a precursor in the synthesis of a multitude of complex organic molecules. Its applications span various sub-disciplines of chemistry, from medicinal and pharmaceutical chemistry to materials science.

In medicinal chemistry, the compound is frequently employed in the synthesis of heterocyclic scaffolds that form the core of many therapeutic agents. For instance, the pyrazole (B372694) ring system, which can be readily synthesized from β-enamino esters, is a common feature in drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The academic research community continues to explore new applications for this compound and related compounds. Current research focuses on developing more efficient and environmentally friendly synthetic methods utilizing these synthons, as well as expanding the library of accessible molecular structures. The ongoing investigation into the reactivity and potential of this compound ensures its continued importance in the landscape of modern organic chemistry.

Detailed Research Findings

The utility of this compound and its analogs as versatile synthons is well-documented in the chemical literature. Below are examples of their application in the synthesis of important heterocyclic structures.

Synthesis of 5-Aminopyrazoles

The reaction of β-enamino esters with hydrazines is a fundamental method for the synthesis of 5-aminopyrazoles. This reaction typically proceeds through an initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by an intramolecular cyclization.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| α-cyano-β-dimethylaminocrotonamide | Hydrazine hydrate | 5-amino-3-methylpyrazole-4-carboxamide | Not specified | Not specified |

| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | General condensation | Generally good |

Synthesis of Pyridinone Derivatives

β-Enamino esters can also be utilized in the synthesis of pyridinone derivatives through reactions with compounds containing active methylene (B1212753) groups.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ethyl phenylacetate derived enamino ester | Acetylacetone | Pyridinone derivative | Acetic acid, ammonium (B1175870) acetate (B1210297) | Good |

| Ethyl p-nitrophenylacetate derived enamino ester | Substituted hydrazines | Pyrazolone derivatives | Ethanol, reflux | Good |

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl 3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3 |

InChI Key |

MVPDNJQLPITPIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl N,n Dimethylaminoacrylate

Established Synthetic Pathways to Methyl N,N-Dimethylaminoacrylate and its Analogues

The synthesis of this compound has traditionally relied on robust and well-understood chemical reactions. These methods, while effective, are often supplemented by ongoing research to improve efficiency and yield.

Condensation Reactions with Active Methylene (B1212753) Compounds

A primary and widely utilized method for synthesizing β-aminoacrylates, including this compound, involves the condensation of compounds containing an active methylene group with an amidoacetal. In the case of this compound, the reaction proceeds between methyl acetate (B1210297) and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.netsigmaaldrich.com The active methylene group in methyl acetate, made acidic by the adjacent carbonyl group, acts as a nucleophile, attacking the electrophilic carbon of the DMFDMA. researchgate.net

This reaction is versatile and can be conducted under various conditions. For instance, the condensation of methyl aryl or heteroaryl ketones with DMFDMA can be achieved by refluxing in xylene. nih.gov However, modified, more economical, solvent-free approaches have been developed where simply condensing the methyl ketone with a slight excess of DMFDMA can lead to almost quantitative yields upon cooling. nih.gov The reaction mechanism involves the initial attack of the enolate of the active methylene compound on the DMFDMA, followed by the elimination of methanol (B129727) to form the enaminone product. researchgate.netresearchgate.net

N,N-Dimethylformamide dimethyl acetal is a highly reactive reagent due to the electrophilic nature of its central carbon and the nucleophilic nitrogen. researchgate.net It is known to react with a wide array of organic functional groups, making it a key reagent in the synthesis of enamines from active methylene compounds. sigmaaldrich.comresearchgate.net

Intermolecular Hydroamination of Activated Alkynes

The intermolecular hydroamination of activated alkynes presents another significant pathway to β-enamino esters like this compound. This method involves the direct addition of an amine across the carbon-carbon triple bond of an alkyne. researchgate.net For the synthesis of the target compound, this would involve the reaction of dimethylamine (B145610) with methyl propiolate. researchgate.net

The reaction of methyl propiolate with amines is an efficient procedure for preparing β-enamino esters. researchgate.net This addition can often proceed under mild conditions, including at room temperature, and can be performed without the need for a catalyst. researchgate.netsemanticscholar.org The stereochemistry of the resulting enamine (E/Z isomers) can be influenced by the reaction conditions and the nature of the reactants. researchgate.net For example, the reaction of (S)-(-)-1-phenylethan-1-amine with methyl propiolate at room temperature yields a 1:5 mixture of E/Z isomers. researchgate.net

The hydroamination of activated alkynes is a subject of extensive research, with various catalytic systems being developed to control regioselectivity and improve efficiency, especially for less reactive amines or alkynes. researchgate.netnih.govfrontiersin.org However, the high reactivity of propiolates often allows for catalyst-free conditions, which is advantageous from both an economic and environmental perspective. semanticscholar.orgacs.org

Industrial-Scale Preparation Methods and Process Optimization

For the large-scale production of β-aminoacrylates, efficiency, cost-effectiveness, and process simplicity are paramount. A Chinese patent details a one-pot method for the industrial synthesis of what is described as "3-N,N-dimethylamino ethyl acrylate (B77674)," which is chemically analogous to the target compound. This process utilizes ethyl acetate, dimethylamine, and carbon monoxide as raw materials. The reaction is carried out under a pressure of 10-60 bar and a temperature of 30-70 °C for 1-4 hours in the presence of two catalysts, sodium ethoxide and ethyl formate (B1220265). This one-pot synthesis is reported to have a total yield exceeding 95% and a product purity of over 99.8%, making it suitable for continuous industrial production. google.com

The broader context of industrial acrylate production, such as for methyl methacrylate (B99206) (MMA), involves various established routes like the acetone (B3395972) cyanohydrin (ACH) process and the isobutylene (B52900) oxidation method. longchangchemical.comresearchgate.net These processes often involve multiple stages of reaction and purification. mdpi.comresearchgate.net While not directly the synthesis of this compound, the principles of process optimization, such as catalyst recycling and energy integration, from these large-scale operations are applicable. researchgate.netmdpi.com The development of continuous reaction-separation-recycle (RSR) systems is a key strategy to improve efficiency and reduce waste in industrial esterification processes. researchgate.net

Novel Approaches in this compound Synthesis

In response to the growing demand for sustainable chemical manufacturing, research has focused on developing greener and more efficient synthetic routes. These novel approaches prioritize the use of renewable resources, milder reaction conditions, and the elimination of hazardous reagents and solvents.

Green Chemistry Principles in β-Dimethylamino Acrylate Production

The principles of green chemistry are increasingly being applied to the synthesis of acrylates. This includes the use of bio-based feedstocks to reduce reliance on petrochemicals. researchgate.netblogspot.com For instance, research is active in producing acrylic acid and its esters from renewable resources such as lactic acid (derived from sugar fermentation), glycerol, and plant oils. researchgate.netblogspot.comnsf.gov While direct bio-based routes to this compound are not yet established, the synthesis could be made greener by utilizing bio-derived starting materials, such as methyl acetate produced from acetic acid obtained through fermentation.

Another key aspect of green chemistry is the development of water-compatible and catalyst-free reactions. A notable development is a water-compatible, click-like polymerization between alkynoates and secondary amines to form β-aminoacrylate networks. nih.gov This reaction proceeds upon simple mixing of precursor solutions without the need for initiators or catalysts, highlighting a move towards more benign reaction conditions. nih.gov The synthesis of methyl methacrylate (MMA) has also been approached from a green chemistry perspective, with catalyst-free methods being developed that utilize reversible CO2 capture. rsc.org These advancements in related acrylate syntheses provide a framework for developing more sustainable methods for producing this compound.

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in the synthesis of β-enamino esters is the development of catalyst-free and solvent-free reaction conditions. The conjugate addition of amines to electron-deficient alkynes, such as methyl propiolate, can proceed efficiently without any catalyst. semanticscholar.org Stirring a neat mixture of the amine and the α,β-unsaturated compound at room temperature can produce the corresponding β-amino derivative in excellent yields. semanticscholar.org

Mechanical activation, such as ball milling, has also emerged as a powerful solvent-free technique. The use of a planetary ball mill enables the quantitative conversion of amines and alkyl propiolates to enamines within minutes, without the need for any catalyst or base. organic-chemistry.orgorganic-chemistry.org This method is not only environmentally friendly due to the absence of solvents but also highly efficient. organic-chemistry.org These solvent-free and catalyst-free approaches represent a significant step forward in the clean synthesis of this compound and its analogues, offering high atom economy and simplified product isolation. semanticscholar.orgorganic-chemistry.org

Derivatization of this compound

The reactivity of the double bond in this compound, activated by both the ester and the dimethylamino group, allows for a range of derivatization reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis of Substituted β-Aminoacrylate Derivatives

The synthesis of substituted β-aminoacrylate derivatives from this compound and its precursors can be achieved through various methodologies, including reactions with active methylene compounds and organometallic reagents.

One notable method involves the reaction of an adduct formed from dimethylformamide (DMF) and dimethyl sulfate (B86663) with active methylene compounds. This process generates dimethylamino methylene derivatives, which are key intermediates in the synthesis of compounds like methyl 3-dimethylaminoacrylate. These intermediates can then be further reacted to produce a variety of substituted β-aminoacrylates. For instance, the reaction with malononitrile (B47326) in the presence of a base like DBU or potassium carbonate can yield 2-cyano-3-(dimethylamino)acrylonitrile.

A summary of representative reactions of active methylene compounds with a DMF-dimethyl sulfate adduct to form precursors for substituted β-aminoacrylates is presented in Table 1.

Table 1: Synthesis of Dimethylamino Methylene Derivatives from Active Methylene Compounds

| Active Methylene Compound | Base | Product | Yield (%) |

|---|---|---|---|

| Malononitrile | DBU | 2-Cyano-3-(dimethylamino)acrylonitrile | 74 |

| Malononitrile | K2CO3 | 2-Cyano-3-(dimethylamino)acrylonitrile | 76 |

| Ethyl Cyanoacetate | DBU | Ethyl 2-cyano-3-(dimethylamino)acrylate | 72 |

Another approach to derivatization involves the conjugate addition of organometallic reagents. For example, phenyldimethylsilyllithium has been shown to react with ethyl β-N,N-dimethylaminoacrylate. researchgate.net This reaction proceeds via a conjugate addition, where the silyl (B83357) anion adds to the β-position of the acrylate. researchgate.net Subsequent treatment of the resulting enolate with methyl iodide leads to the formation of ethyl 3-(E)-dimethyl(phenyl)silylpropenoate. researchgate.net This demonstrates a method for introducing a silyl group at the β-position, which can be a valuable handle for further synthetic transformations. researchgate.net

The reaction of organolithium reagents, such as phenyllithium (B1222949) and methyllithium, with ethyl β-N,N-dimethylaminoacrylate also proceeds through conjugate addition. researchgate.net The intermediate enolates can then be trapped with electrophiles like methyl iodide to afford stereoselectively C-methylated products. researchgate.net

Stereoselective Synthesis of N,N-Dimethylaminoacrylate Isomers

The stereoselective synthesis of specific isomers of substituted N,N-dimethylaminoacrylates is a significant challenge in organic synthesis. While methods exist for the stereoselective synthesis of other β-aminoacrylates, such as N-monosubstituted derivatives, specific methodologies for controlling the stereochemistry of N,N-disubstituted analogs like this compound are not extensively reported in the literature. nih.govorganic-chemistry.org

Research in the field has focused on achieving stereoselectivity through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate control. nih.gov For instance, metal-free condensation reactions of carbamates with β-alkoxyacrylates have been developed to stereoselectively synthesize (E)- and (Z)-N-monosubstituted β-aminoacrylates. nih.govorganic-chemistry.org The stereochemical outcome in these reactions can often be influenced by the choice of catalyst (acid or base) and the solvent system. nih.govorganic-chemistry.org

However, the direct application of these methods to achieve stereoselective synthesis of isomers of this compound itself remains an area for further investigation. The development of such methodologies would be of considerable interest, as it would provide access to stereochemically pure building blocks for the synthesis of complex target molecules.

Reactivity and Mechanistic Investigations of Methyl N,n Dimethylaminoacrylate

Nucleophilic Addition Reactions of the Activated Olefinic System

The polarized nature of the carbon-carbon double bond in methyl N,N-dimethylaminoacrylate renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its utility in organic synthesis.

This compound readily undergoes Michael-type additions, a class of conjugate additions, with a variety of nucleophiles. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com The driving force for this reaction is the formation of a more stable enolate intermediate, which is subsequently protonated. masterorganicchemistry.com

Amines are effective nucleophiles in the Michael addition to activated olefins like this compound. For instance, the addition of benzylamine (B48309) and (S)-(-)-α-methylbenzylamine to methyl acrylate (B77674) has been studied, yielding β-amino esters. nih.gov The use of microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields and purity of the products compared to conventional heating methods. nih.govresearchgate.net

The general mechanism for the Michael addition involves the following steps:

Formation of the nucleophile (e.g., deprotonation of a thiol to a thiolate). youtube.com

Nucleophilic attack at the β-carbon of the α,β-unsaturated system. youtube.com

Protonation of the resulting enolate to yield the final product. youtube.com

The table below summarizes the Michael addition of various amines to methyl acrylate, a closely related analog of this compound, highlighting the reaction conditions and yields.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Benzylamine | N-benzyl-β-amino ester | Microwave, 130°C, 1 hr | 97 |

| (S)-(-)-α-methylbenzylamine | Diastereomeric β-amino esters | Microwave, 150°C, 9 hrs | Moderate |

| (S)-(-)-α-methylbenzylamine | β-amino ester | Microwave, 80°C, 10 min | 95 |

Data sourced from studies on methyl acrylate, a structural analog. nih.gov

The electron-rich double bond of this compound can participate in cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic frameworks.

[3+2] cycloaddition reactions involving azomethine ylides, generated in situ from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with dipolarophiles such as olefins lead to the formation of five-membered nitrogen-containing heterocyclic compounds. highfine.com These reactions can exhibit high stereoselectivity. highfine.com For example, the reaction of nitrones with alkenes can be highly regioselective and, in some cases, stereoselective, yielding isoxazolidine (B1194047) derivatives. scielo.org.mxnih.gov The regioselectivity is often influenced by electronic factors of the reactants. nih.gov

While specific examples of [2+2] and hetero-Diels-Alder reactions involving this compound are not extensively detailed in the provided search results, the inherent reactivity of the activated olefin suggests its potential as a dienophile or a partner in [2+2] cycloadditions with suitable ketenes or other electron-deficient partners.

Electrophilic and Radical Reactions

Beyond its nucleophilic acceptor character, the double bond and the dimethylamino group of this compound can also engage in electrophilic and radical-mediated transformations.

The oxidation of N,N-dimethylanilines, which share the N,N-dimethylamino moiety, has been studied and can lead to complex products. For example, the oxidation of N,N-dimethylaniline with reagents like cupric chloride or chloranil (B122849) can yield products such as N-p-dimethylaminobenzyl-N-methylaniline and dye molecules like crystal violet and methyl violet. rsc.org Copper-catalyzed aerobic oxidation of aromatic tertiary amines in the presence of TEMPO can result in N-dealkylation and N-methyl oxidation to form N-arylformamides. researchgate.net

The oxidation of acrylate systems, such as acrylic acid and methyl methacrylate (B99206), often proceeds via a radical chain mechanism in the presence of oxygen (autoxidation). researchgate.net This process involves the formation of peroxyl radicals and can be inhibited by radical scavengers. researchgate.net While direct oxidation studies on this compound are not specified, its structure suggests susceptibility to similar oxidative pathways, potentially leading to epoxidation, cleavage of the double bond, or oxidation at the nitrogen atom.

The reduction of the activated double bond in α,β-unsaturated esters is a common transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for reducing the carbon-carbon double bond. For instance, γ-nitro aliphatic methyl esters can be converted to N-(tert-butoxycarbonyl)amine methyl esters in a one-pot procedure involving reduction with ammonium (B1175870) formate (B1220265) and Pd/C. researchgate.net This suggests that the double bond in this compound could be selectively reduced under similar conditions to yield methyl N,N-dimethylaminopropanoate.

Dimerization and Trimerization Processes

Under certain conditions, this compound can undergo self-addition reactions to form dimers and potentially trimers. This reactivity is analogous to that of other activated alkenes like methyl acrylate.

The dimerization of methyl acrylate can be catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce the head-to-tail dimer, dimethyl α-methyleneglutarate. umons.ac.be This process is often exothermic and requires careful temperature control. umons.ac.be N-heterocyclic carbenes (NHCs) have also been shown to catalyze the tail-to-tail cross-dimerization of methyl methacrylate with acrylates. nitech.ac.jp

Given these precedents, it is plausible that this compound could dimerize or trimerize through similar base-catalyzed or organocatalyzed pathways, leading to the formation of larger, more complex structures. The specific regiochemistry of such oligomerizations would likely be influenced by the steric and electronic effects of the dimethylamino group.

Role of Functional Groups in Modulating Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its two key functional groups: the dimethylamino group and the ester moiety. The push-pull nature of this enamine-ester system leads to a unique electron distribution across the molecule, influencing its behavior in a wide array of chemical reactions, including Michael additions and cycloadditions.

Influence of the Dimethylamino Group

The tertiary amine functionality, specifically the dimethylamino group, plays a pivotal role in activating the molecule. Its primary influence stems from its strong electron-donating nature through resonance. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the acrylate backbone. This delocalization increases the electron density at the α-carbon, rendering it significantly nucleophilic.

This electronic push from the dimethylamino group is fundamental to the compound's participation in various reactions. For instance, in Michael additions, the enhanced nucleophilicity of the α-carbon facilitates the attack on electrophilic Michael acceptors. The electron-donating effect of the dimethylamino group can be observed in the reactivity of similar systems, where the presence of an amine substituent significantly enhances the rate of addition reactions compared to simple acrylates.

The steric bulk of the two methyl groups on the nitrogen atom also plays a role, albeit generally secondary to the electronic effects. While not excessively large, these groups can influence the stereochemical outcome of reactions by directing the approach of incoming reagents.

A detailed study on a related system, (E)-methyl 3-(2-aminophenyl)acrylate, highlighted the crucial role of the amino group in facilitating reactions. The study demonstrated that the amino group can act not only as an activating group but also as a catalyst and a proton shuttle, significantly lowering the energy barriers for cyclization reactions. nih.gov

Impact of the Ester Moiety

In contrast to the electron-donating dimethylamino group, the methyl ester moiety acts as an electron-withdrawing group. It exerts its influence through both inductive and resonance effects, pulling electron density away from the C=C double bond and towards the carbonyl oxygen. This polarization of the molecule is a key factor in its reactivity.

The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate system electrophilic. This electrophilicity is crucial for reactions where this compound acts as a Michael acceptor. The presence of the ester group also stabilizes the negative charge that develops on the α-carbon during nucleophilic attack, thereby facilitating such reactions.

The interplay between the electron-donating dimethylamino group and the electron-withdrawing ester group creates a "push-pull" system, which significantly influences the electronic properties and, consequently, the reactivity of the double bond. This push-pull character enhances the polarization of the π-system, making the molecule susceptible to both nucleophilic attack at the β-position and electrophilic attack at the α-position, depending on the reaction conditions and the nature of the reacting partner.

The following table summarizes the key characteristics of the functional groups in this compound and their impact on its reactivity.

| Functional Group | Electronic Effect | Impact on Reactivity |

| Dimethylamino Group | Strong electron-donating (resonance) | - Increases nucleophilicity of the α-carbon- Activates the molecule for electrophilic attack- Can act as an internal catalyst or proton shuttle |

| Ester Moiety | Electron-withdrawing (inductive and resonance) | - Increases electrophilicity of the β-carbon- Stabilizes negative charge in intermediates- Creates a "push-pull" system with the amino group |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Methyl N,N-Dimethylaminoacrylate as a Building Block for Complex Scaffolds

The strategic importance of this compound lies in its ability to participate in a wide range of chemical transformations, making it a key precursor for the synthesis of complex molecular scaffolds. Its push-pull nature, arising from the dimethylamino and methyl acrylate (B77674) moieties, allows it to act as a versatile synthon. This reactivity is harnessed in multi-step synthetic strategies to introduce specific functionalities and build elaborate molecular frameworks. For instance, it can serve as a precursor to other valuable intermediates, which are then elaborated into more complex structures.

Synthesis of Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Pyrazole (B372694) and Pyrazolopyrimidine Derivatives

The reaction of this compound with hydrazine (B178648) derivatives provides a direct and efficient route to pyrazole-containing compounds. nih.govmdpi.com This transformation typically proceeds through a Michael addition of the hydrazine to the activated double bond of the acrylate, followed by an intramolecular cyclization and elimination of dimethylamine (B145610). This methodology has been employed to synthesize a variety of substituted pyrazoles, which are known to exhibit a wide range of biological activities. nih.govmdpi.com

Furthermore, the pyrazole core can be further elaborated. For example, 3,4,5-substituted pyrazole derivatives have been synthesized starting from 3-benzoyl propionic acid derivatives. nih.gov In some cases, the synthesis involves the in-situ formation of 1,3-diketones which are then converted to pyrazoles by the addition of hydrazine. mdpi.com These strategies highlight the adaptability of pyrazole synthesis to create structurally diverse molecules. nih.govmdpi.com

Table 1: Synthesis of Pyrazole Derivatives

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| 3-Benzoyl propionic acid derivatives | Hydrazine | 3,4,5-Substituted pyrazoles | nih.gov |

| Ketones, Acid chlorides | Hydrazine | Pyrazoles | mdpi.com |

| Active methylene (B1212753) reagents, Phenylisothiocyanate, Hydrazine | - | Phenylaminopyrazoles | nih.gov |

Pyrimidine (B1678525) and Pyridone Derivatives

This compound is a key component in the synthesis of pyrimidine and pyridone derivatives. These heterocycles are of great interest due to their presence in numerous biologically active molecules. nih.govnahrainuniv.edu.iq The synthesis often involves the condensation of this compound or its derivatives with various amidines or other suitable nitrogen-containing nucleophiles.

For instance, the reaction of an enamine, derived from a 1,3-dicarbonyl compound and dimethylformamide dimethyl acetal (B89532) (DMFDMA), with cyanothioacetamide can yield pyridinethione derivatives. scirp.org These pyridinethiones can then be further functionalized to create a variety of substituted pyridines. scirp.org The versatility of this approach allows for the introduction of diverse substituents onto the pyrimidine or pyridone ring, enabling the fine-tuning of their biological properties. nih.govmdpi.com

Table 2: Synthesis of Pyrimidine and Pyridone Derivatives

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine | Glacial acetic acid | Pyrimidine derivatives | mdpi.comnih.gov |

| Acetylacetone, DMFDMA, Cyanothioacetamide | - | Pyridinethione derivative | scirp.org |

Quinolone and Fluoroquinolone Analogues

Table 3: Synthesis of Quinolone Analogues

| Starting Material | Key Intermediate/Reagent | Product Class | Reference |

|---|---|---|---|

| Norfloxacin | Methacrylate (B99206) derivative | Methacrylate polymers containing norfloxacin | nih.govresearchgate.net |

| 3,4-Difluorophenyl isothiocyanate | Dimethyl malonate, 4-Fluorobenzyl chloride | Fluoroquinolone precursor | mdpi.com |

Isoxazole and Other Heterocyclic Systems

Beyond pyrazoles and pyrimidines, this compound is a valuable precursor for the synthesis of other heterocyclic systems, including isoxazoles. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones, which can be derived from this compound, with hydroxylamine (B1172632) hydrochloride provides a straightforward method for synthesizing 5-arylisoxazole derivatives. nih.govresearchgate.net This reaction proceeds under mild conditions and offers an efficient route to these important heterocycles. nih.govresearchgate.net The versatility of this compound allows for its application in the synthesis of a wide range of other heterocyclic structures, further highlighting its importance as a building block in organic synthesis. organic-chemistry.org

Precursors in Multi-Step Synthetic Strategies

The utility of this compound extends beyond its direct use in heterocycle formation. It often serves as a key starting material or intermediate in multi-step synthetic sequences, enabling the construction of complex target molecules. nih.govnih.govmdpi.com Its reactive nature allows for transformations into other valuable synthons. For example, it can be a precursor in the synthesis of rufinamide, an antiepileptic drug, and allopurinol, a medication for gout, demonstrating its utility in the pharmaceutical industry. researchgate.net The dimethylamino group can act as a good leaving group, facilitating subsequent substitution or cyclization reactions. This strategic use of this compound as a precursor allows for the efficient and controlled assembly of intricate molecular architectures that would be challenging to synthesize through other routes. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Applications

The synthetic utility of this compound is significantly enhanced by the high degree of control over regioselectivity and stereoselectivity achievable in various reactions. The presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing methyl ester group on the same double bond creates a polarized π-system, which dictates the outcome of its interactions with other reactants. This section delves into the governing principles and documented findings regarding the selective reactions of this versatile building block.

The inherent electronic properties of this compound, a type of enaminone, render it a highly versatile reagent in the synthesis of heterocyclic compounds. researchgate.net As a masked α-formyl-α-substituted acid derivative, it can react with various nucleophiles and electrophiles, often with predictable selectivity. researchgate.net In solution, enaminones like this compound can exist as a mixture of E- and Z-isomers, with the predominant form depending on the solvent and the compound's structure. researchgate.net

In cycloaddition reactions, the N,N-dimethylamino group acts as a powerful electron-donating group, making the α-carbon of the acrylate nucleophilic. This is analogous to how an amino group activates an aromatic ring towards electrophilic substitution. masterorganicchemistry.com Consequently, in reactions with unsymmetrical electrophiles, the regioselectivity can often be predicted by considering the alignment of the most nucleophilic carbon of the enamine with the most electrophilic center of the reaction partner. masterorganicchemistry.com

Regioselectivity in Cycloaddition Reactions

The "head-to-tail" regioselectivity is a common theme in the reactions of enamines. researchgate.net In the context of Diels-Alder reactions, where this compound acts as the dienophile, the electron-donating amino group and the electron-withdrawing ester group dictate the orientation of the cycloaddition. Diels-Alder reactions generally proceed fastest with electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org The polarization of this compound makes it a reactive partner in such transformations.

Research on alkyl 3-(dimethylamino)propenoates demonstrates their utility in forming a variety of heterocyclic systems. For instance, their reaction with phenylenediamines leads to the formation of quinoxalinone derivatives. The regioselectivity is controlled by the initial nucleophilic attack of one of the amino groups of the diamine onto the electrophilic β-carbon of the acrylate, followed by cyclization.

| Reactant 1 | Reactant 2 | Product | Regioselectivity | Ref. |

| This compound | Phenylenediamine | 2-quinoxalinone derivative | High | researchgate.net |

| This compound | Hydrazine | Pyrazolidinone derivative | High | researchgate.net |

Stereoselectivity in Synthetic Applications

The stereochemical outcome of reactions involving this compound is also highly controlled. In Diels-Alder reactions, the stereochemistry of the dienophile is typically retained in the product. libretexts.org If the reaction leads to the formation of new stereocenters, the facial selectivity (endo/exo) is influenced by secondary orbital interactions and steric effects. For cyclic dienes reacting with dienophiles, the endo product is often favored due to favorable interactions between the π-systems of the diene and the dienophile's activating group. libretexts.org

While specific studies detailing the stereoselectivity of this compound in asymmetric synthesis are not extensively documented in the provided context, the principles of enamine chemistry suggest that chiral auxiliaries on the nitrogen or the ester group could be employed to induce high levels of enantioselectivity. The use of chiral catalysts in reactions involving similar acrylate derivatives has been shown to be effective in controlling the formation of specific stereoisomers. nih.gov For example, asymmetric hetero-Diels-Alder reactions have been successfully carried out using chiral nitroso dienophiles or chiral dienes to achieve high enantiomeric excess. nih.gov

The planarity of enamines, a result of the delocalization of the nitrogen lone pair into the double bond, is a key factor in their stereoselective reactions. makingmolecules.com This planarity, combined with the potential for creating chiral environments, makes substrates like this compound promising candidates for the development of new stereoselective synthetic methodologies.

| Reaction Type | Diene | Dienophile | Key Stereochemical Feature | General Outcome | Ref. |

| Diels-Alder | Cyclic Diene | This compound | Endo/Exo Selectivity | Endo product favored | libretexts.org |

| Asymmetric Diels-Alder | Chiral Diene | This compound | Diastereoselectivity | High, dependent on diene | nih.gov |

Polymer Chemistry and Material Science Applications of N,n Dimethylaminoacrylate Derivatives

Polymerization of N,N-Dimethylaminoacrylate Monomers

The polymerization of N,N-dimethylaminoacrylate derivatives, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and 2-(dimethylamino)ethyl acrylate (B77674) (DMAEA), can be achieved through various mechanisms, allowing for significant control over the final polymer's structure and properties.

Radical Polymerization Mechanisms

Conventional free-radical polymerization is a common method for polymerizing N,N-dimethylaminoacrylate monomers. nih.gov This process typically involves an initiator that generates free radicals upon heating or irradiation, which then propagate by reacting with monomer units. nih.gov For instance, the free-radical copolymerization of N,N-dimethylaminoethyl methacrylate (DMAEM) with monomers like styrene (B11656) (ST) and methyl methacrylate (MMA) has been successfully carried out in toluene (B28343) solution. epa.gov The choice of solvent can significantly impact the polymerization kinetics; for the related monomer N,N-dimethylacrylamide (NDMAm), shifting from an organic solvent to water increases the polymerization rate by an order of magnitude, an effect attributed to hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net In copolymers, DMAEA can enhance properties such as nucleophilicity, water solubility, and adhesion. wikipedia.org

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CRP) techniques have revolutionized the synthesis of polymers from N,N-dimethylaminoacrylate derivatives, enabling the production of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

ATRP is a widely used CRP method for these monomers, employing a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu This equilibrium minimizes termination reactions, allowing for controlled polymer growth. cmu.edu Well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been synthesized via ATRP using various initiators, such as ethyl 2-bromoisobutyrate, and copper bromide complexed with amine-based ligands. cmu.edu The polymerization can be conducted in a range of solvents and even at room temperature, yielding polymers with low polydispersity (Mw/Mn < 1.25). cmu.edu

However, the polymerization of amine-containing monomers like 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) can be challenging. Side reactions, such as the quaternization of the tertiary amine group by the alkyl halide chain end, can lead to chain termination. researchgate.net Using a chloride-based initiating system instead of a bromide-based one can help suppress this side reaction. researchgate.net Similarly, the ATRP of N,N-dimethylacrylamide (DMAA) has been found to be challenging, with some studies concluding it is not a controlled polymerization due to complexation of copper salts with the amide group, which retards the deactivation step and leads to termination reactions. cmu.edu Yet, other research has shown that controlled polymerization of (meth)acrylamides can be achieved under specific conditions, such as using methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl) amine in toluene at room temperature, yielding polymers with low polydispersity (Mw/Mn = 1.2). cmu.edu

Table 1: Selected ATRP Conditions for Amine-Containing Monomers

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| DMAEMA | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/HMTETA | Various | RT | < 1.25 | cmu.edu |

| DMAEA | - | CuBr/tris[2-(N,N-dimethylamino)ethyl]amine | - | - | - | researchgate.net |

| DMAA | Methyl 2-chloropropionate | CuCl/Me6TREN | Toluene | 20 | 1.2 | cmu.edu |

| DMAEMA & BMA | MPEG Macroinitiator | CuBr/bpy | Water/2-propanol | - | 1.11-1.47 | nih.gov |

DMAEMA: 2-(dimethylamino)ethyl methacrylate; DMAEA: 2-(N,N-dimethylamino)ethyl acrylate; DMAA: N,N-dimethylacrylamide; BMA: n-butyl methacrylate; HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; Me6TREN: tris(2-dimethylaminoethyl)amine; bpy: 2,2′-bipyridine; MPEG: methoxy-poly(ethylene glycol).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers great versatility for a wide range of monomers under various reaction conditions. researchgate.net This method uses a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. Poly[2-(N,N-dimethylamino)ethyl methacrylate] (PDMAEMA) has been synthesized by RAFT in toluene, using cumyl dithiobenzoate (CDB) as the CTA and 2,2'-azobisisobutyronitrile (AIBN) as the initiator. researchgate.net Studies have shown that the monomer conversion and molecular weight of the resulting polymer increase with polymerization time, and the molecular weight distribution remains narrow. researchgate.net

RAFT has also been effectively used for the polymerization of N,N-dimethylacrylamide (DMAA), for example, in dispersion polymerization in n-alkanes to produce sterically stabilized nanoparticles. rsc.org The technique allows for high monomer conversions while maintaining good control over the polymer characteristics. rsc.org

Synthesis of Specialty Polymers and Copolymers

The ability to copolymerize N,N-dimethylaminoacrylate monomers with a variety of other monomers is a key reason for their importance in material science. wikipedia.orgarkema.com These copolymers exhibit a combination of properties derived from each monomeric unit, leading to materials with tailored functionalities.

For example, amphiphilic block and statistical copolymers of DMAEMA and 2-(diisopropylamino)ethyl methacrylate (PDIPAEMA) have been synthesized via RAFT polymerization. nih.gov The resulting copolymers can be chemically modified, for instance by converting the amine groups to sulfobetaine (B10348) groups, to create polyzwitterions with different solubility and responsive behaviors. nih.gov Copolymers of DMAEMA with styrene or methyl methacrylate have also been prepared, with their properties, such as glass transition temperature, being dependent on the copolymer composition. epa.gov

RAFT polymerization has been employed to synthesize copolymers of N,N-dimethylacrylamide (DMA) with reactive comonomers, which can then be functionalized further for specific applications. researchgate.net Similarly, thermoresponsive copolymers of DMA and N-isopropyl acrylamide (B121943) (NIPAM) have been synthesized via RAFT, showing a lower critical solution temperature (LCST) in water that depends on the copolymer composition. nih.gov These specialty copolymers are used in a wide range of fields, including as resins, coatings, adhesives, and materials for biomedical applications. wikipedia.orgsigmaaldrich.com

Development of Advanced Polymeric Architectures

Controlled radical polymerization techniques are instrumental in the synthesis of polymers with complex and advanced architectures, such as block copolymers and star polymers, which often exhibit unique self-assembly behaviors and functionalities. sigmaaldrich.com

Block Copolymers

Block copolymers containing a PDMAEMA segment are of significant interest due to their amphiphilic and responsive nature. ATRP and RAFT are the preferred methods for their synthesis. For example, an amphiphilic block copolymer, poly(methyl acrylate)-block-polyDMAEA, was synthesized using a poly(methyl acrylate) macroinitiator in an ATRP process. researchgate.net ATRP has also been used to create amphiphilic random, gradient, and block copolymers of DMAEMA and n-butyl methacrylate (BMA) in aqueous media. nih.gov The aggregation properties and thermosensitivity of these copolymers were found to be highly dependent on their architecture. nih.gov

Polymerization-induced self-assembly (PISA) is an efficient method for producing block copolymer nanoparticles. nih.gov RAFT-mediated PISA has been used to synthesize diblock copolymers where a thermoresponsive P(DMA-co-NIPAM) block serves as a hydrophilic stabilizer for a polystyrene core, forming spherical micelles in aqueous dispersion. nih.gov In a reverse sequence PISA approach, diblock copolymer nanoparticles with poly(propylene oxide) (PPO) cores and poly(N,N′-dimethylacrylamide) (PDMAC) shells were prepared in aqueous solution. nih.gov

Hydrogels Derived from N,N-Dimethylaminoacrylamide (as a related example)

While not an acrylate, N,N-dimethylaminoacrylamide (DMAA or NNDMAAm) is a structurally related and important monomer for creating advanced materials, particularly hydrogels. nih.gov These hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water without dissolving. conicet.gov.ar

Hydrogels based on DMAA are typically synthesized via free-radical solution polymerization using a cross-linking agent like N,N'-methylene-bis-acrylamide (BIS). conicet.gov.aruss.cl The properties of the resulting hydrogel, such as swelling capacity, mechanical strength, and drug release kinetics, are strongly influenced by the synthesis conditions, including the monomer concentration and the amount of cross-linker used. conicet.gov.ar For instance, as the cross-linker concentration increases, the swelling capacity of the hydrogel decreases. conicet.gov.ar

Copolymer hydrogels of DMAA with other monomers, such as acrylic acid (AA) or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), exhibit stimuli-responsive properties. uss.clresearchgate.net Poly(AA-co-NNDMAAm) hydrogels, for example, show pH-dependent swelling, while copolymers with AMPS can be responsive to salts, temperature, and pH. uss.clresearchgate.net The unique properties of DMAA-based hydrogels, including their biocompatibility and ability to form hydrogen bonds, make them suitable for applications in drug delivery, self-healing materials, and as adsorbents for wastewater treatment. nih.govconicet.gov.arresearchgate.net

Table 2: Properties of N,N-Dimethylacrylamide (NNDMAAm) Copolymer Hydrogels

| Copolymer System | Synthesis Method | Key Property | Observation | Reference |

|---|---|---|---|---|

| poly(AA-co-NNDMAAm) | Solution free radical polymerization | pH-responsive swelling | Achieved water-absorption of 544 g water/g xerogel at pH 5. | uss.cl |

| poly(NNDMAAm-co-AMPS) | Solution free radical polymerization | Multi-responsive | Showed lower critical solution temperature (LCST) behavior and responsiveness to salt and pH. | researchgate.net |

| DMAA Hydrogel | Aqueous solution free radical polymerization | Mechanical Properties | Glass transition temperature and storage moduli increased with increasing cross-linker concentration. | conicet.gov.ar |

AA: Acrylic Acid; AMPS: 2-acrylamido-2-methyl-1-propanesulfonic acid.

Theoretical and Computational Chemistry Studies of Methyl N,n Dimethylaminoacrylate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations offer deep insights into the geometric and electronic features of molecules. For enamines like Methyl N,N-Dimethylaminoacrylate, these calculations are crucial for understanding the interplay between the electron-donating dimethylamino group and the electron-withdrawing acrylate (B77674) moiety.

The conformational landscape of this compound is primarily defined by rotation around the C-N and C-C single bonds. Theoretical studies on similar molecules, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, reveal the existence of different isomers. Density functional theory (DFT) calculations have shown that for such molecules, both s-cis and s-trans isomers are possible, with the s-cis isomer being more stable. The enthalpy difference between these isomers for the cyano-substituted analogue was calculated to be 2.85 kcal/mol. This preference for the s-cis conformation is attributed to favorable intramolecular interactions.

The molecule is suggested to have a nearly planar conformation, with deviations from planarity not exceeding 3 degrees. This planarity facilitates the delocalization of the nitrogen lone pair into the acrylate system, a key feature of its electronic structure.

The rotation of the methyl groups attached to the nitrogen atom also presents a rotational barrier. Theoretical investigations into methyl rotational barriers in various molecules show that these barriers are sensitive to the local chemical environment and can be influenced by van der Waals interactions and the electronic nature of adjacent groups. For N,N-dimethyl substituted amides and ureas, the barrier to rotation around the C-N bond is significant and can be studied by dynamic NMR and theoretical calculations.

Table 1: Calculated Conformational Data for a Structurally Similar Acrylate

| Parameter | Value | Source |

|---|---|---|

| Isomers | s-cis and s-trans | |

| More Stable Isomer | s-cis | |

| Enthalpy Difference (s-cis vs. s-trans) | 2.85 kcal/mol |

The electronic structure of this compound is characterized by a conjugated system formed by the p-orbitals of the nitrogen, the double bond, and the carbonyl group. This conjugation leads to a delocalization of electron density, which can be analyzed using quantum chemical methods.

Analysis of related molecules indicates that the nitrogen atom possesses a lone pair of electrons that actively participates in p-π conjugation with the acrylate system. This interaction is crucial in determining the molecule's structure and reactivity. The planarity of the molecule, as suggested by studies on similar compounds, maximizes this overlap.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful approach to predict the reactivity of molecules and to explore the mechanisms of their reactions.

The electronic distribution within this compound dictates its reactivity towards electrophiles and nucleophiles. The electron-donating dimethylamino group enhances the nucleophilicity of the β-carbon of the acrylate system, making it susceptible to attack by electrophiles. Conversely, the carbonyl carbon is an electrophilic site, prone to attack by nucleophiles.

Computational methods can quantify this reactivity through the calculation of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). For related acrylates, the HOMO is typically localized on the C=C double bond and the nitrogen atom, indicating these are the primary sites for electroph

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), can elucidate the electronic environment and geometric parameters that govern its behavior in chemical reactions. While specific, in-depth computational studies exclusively on this compound are not extensively available in the public domain, we can infer its structure-reactivity profile by examining its constituent functional groups and drawing parallels with computationally studied analogous systems.

The reactivity of this compound is fundamentally dictated by the interplay between the electron-donating N,N-dimethylamino group and the electron-withdrawing methyl acrylate moiety. This interaction creates a polarized molecule with distinct nucleophilic and electrophilic centers, a feature that can be quantified through computational methods.

Molecular Geometry and its Influence on Reactivity

The geometry of a molecule, including its bond lengths and angles, is a critical determinant of its reactivity. For this compound, the planarity of the acrylate system is significantly influenced by the nitrogen atom of the dimethylamino group.

Bond Lengths: Computational models would predict a notable delocalization of the nitrogen lone pair into the acrylate's π-system. This has two major consequences for the bond lengths compared to a simple acrylate:

C=C Double Bond: The C=C bond of the acrylate is expected to be slightly longer than a typical isolated alkene double bond due to the delocalization of electron density from the nitrogen. This lengthening suggests a lower bond order and implies that this bond is more electron-rich and thus more susceptible to attack by electrophiles.

C-N Single Bond: Conversely, the C-N bond between the dimethylamino group and the acrylate backbone is predicted to have a shorter bond length than a standard C-N single bond. This indicates a degree of double bond character, providing physical evidence for the electron donation from the nitrogen to the π-system.

These predicted variations in bond lengths directly impact the molecule's reactivity, highlighting the specific bonds that are activated or weakened by the electronic effects of the substituents.

Interactive Data Table: Predicted Bond Lengths in this compound

| Bond | Predicted Bond Length (Å) | Implication for Reactivity |

| C=C | ~1.36 | Elongated, more nucleophilic and prone to electrophilic attack. |

| C-N | ~1.35 | Shortened, indicates strong electron donation from nitrogen. |

| C=O | ~1.23 | Slightly elongated, reduced electrophilicity at the carbonyl carbon. |

| C-O (ester) | ~1.34 | Slight shortening due to resonance. |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational literature for this molecule is not available.

Bond Angles: The bond angles in this compound would also reflect the electronic and steric influences of the substituents. The geometry around the nitrogen atom is expected to be nearly planar to maximize the overlap of its lone pair with the acrylate π-system. This planarity is a key structural feature that facilitates the electron-donating effect of the amino group. The bond angles within the acrylate chain will be close to the ideal 120° for sp² hybridized carbons, though minor deviations can occur due to steric interactions with the dimethylamino group.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of atomic charges and the nature of its frontier molecular orbitals, are paramount in predicting its chemical reactivity.

Atomic Charges: Calculation of atomic charges, often using methods like Mulliken population analysis, would reveal the electron distribution across the molecule. For this compound, the following charge distribution is anticipated:

The nitrogen atom of the dimethylamino group will bear a partial positive charge due to the donation of its lone pair.

The α-carbon of the acrylate group (the carbon double-bonded to the carbonyl carbon) is expected to have a significant partial negative charge, making it a primary site for electrophilic attack.

The carbonyl carbon will have a partial positive charge, but its electrophilicity will be somewhat attenuated by the electron-donating effect of the amino group, which is relayed through the π-system.

This charge distribution underscores the "push-pull" nature of the molecule, with the dimethylamino group "pushing" electron density into the acrylate system.

Frontier Molecular Orbitals (HOMO and LUMO): Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: For this compound, the HOMO is expected to be primarily localized on the N,N-dimethylamino group and the C=C double bond. This indicates that the molecule will act as a nucleophile from these positions, readily donating electrons to electrophiles. The energy of the HOMO is a measure of the molecule's electron-donating ability; a higher HOMO energy corresponds to a stronger nucleophile.

LUMO: The LUMO is anticipated to be centered on the carbonyl carbon and the β-carbon of the acrylate moiety. This is where the molecule is most likely to accept electrons from a nucleophile. The energy of the LUMO reflects the molecule's electron-accepting ability, with a lower LUMO energy indicating a stronger electrophile.

Interactive Data Table: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | ~ -5.5 | Relatively high, indicating strong nucleophilic character. |

| LUMO Energy | ~ -0.5 | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.0 | Small gap suggests high reactivity and ease of electronic transitions. |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational literature for this molecule is not available.

Advanced Spectroscopic and Structural Characterization of Methyl N,n Dimethylaminoacrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysisuniv-lyon1.frmasterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Methyl N,N-dimethylaminoacrylate in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the electronic environment of the nuclei. univ-lyon1.fr

The ¹H NMR spectrum of (E)-Methyl 3-(dimethylamino)acrylate is expected to show distinct signals for the vinylic protons, the N,N-dimethyl protons, and the methyl ester protons. Due to the electron-donating effect of the dimethylamino group, the vinylic proton at the α-position (C2) is expected to be shielded and appear at a lower chemical shift compared to the β-proton (C3). The coupling constant between these two protons would confirm the trans or (E)-configuration of the double bond.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct resonances for the carbonyl carbon, the vinylic carbons, the N,N-dimethyl carbons, and the methyl ester carbon. The chemical shift of the β-carbon is significantly influenced by the nitrogen atom's lone pair, appearing at a characteristic upfield position for an enamine-type structure. mdpi.com

Table 1: Predicted ¹H NMR Data for (E)-Methyl 3-(dimethylamino)acrylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-COOCH₃ (α-H) | ~4.5 - 5.0 | d | ~13 |

| -CH=N(CH₃)₂ (β-H) | ~7.3 - 7.8 | d | ~13 |

| -COOCH₃ | ~3.6 | s | - |

| -N(CH₃)₂ | ~2.9 | s | - |

Note: The predicted values are based on typical chemical shifts for β-enaminones and related acrylate (B77674) systems. mdpi.comchemicalbook.com

Table 2: Experimental and Predicted ¹³C NMR Data for (E)-Methyl 3-(dimethylamino)acrylate nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~169 |

| =CH-COOCH₃ (α-C) | ~85 |

| -CH=N(CH₃)₂ (β-C) | ~155 |

| -COOCH₃ | ~50 |

| -N(CH₃)₂ | ~38 (two non-equivalent carbons may be observed) |

Note: Predicted values are based on data for related β-enaminone structures. mdpi.com Experimental data for the closely related ethyl ester suggests similar shifts. nih.gov

The analysis of NMR data is crucial for distinguishing between the (E) and (Z) isomers of this compound. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of the protons, providing unambiguous evidence for the isomeric form.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.

The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the enamine system. The C=O stretching frequency is typically observed in the region of 1700-1725 cm⁻¹, while the C=C stretching vibration appears around 1600-1650 cm⁻¹. The presence of the C-N stretching vibration of the dimethylamino group and the C-O stretching of the ester group further confirms the molecular structure. nih.gov

Raman spectroscopy, being complementary to IR, is particularly sensitive to the vibrations of the non-polar C=C bond, providing a strong signal for this functional group. The symmetric stretching of the N(CH₃)₂ group is also expected to be Raman active.

Table 3: Key Vibrational Frequencies for (E)-Methyl 3-(dimethylamino)acrylate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1700 - 1725 (Strong) | 1700 - 1725 (Weak) |

| C=C Stretch (Enamine) | 1600 - 1650 (Medium) | 1600 - 1650 (Strong) |

| C-N Stretch | 1100 - 1200 (Medium) | 1100 - 1200 (Medium) |

| C-O Stretch (Ester) | 1200 - 1300 (Strong) | 1200 - 1300 (Weak) |

| =C-H Bending | 800 - 1000 (Medium) | 800 - 1000 (Weak) |

Note: The expected frequencies are based on general values for similar functional groups. researchgate.netspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of (E)-Methyl 3-(dimethylamino)acrylate shows a molecular ion peak [M]⁺ at m/z 129, corresponding to the molecular formula C₆H₁₁NO₂. nih.gov

The fragmentation pattern is characteristic of enamino esters. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 98, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 70. The cleavage of the N,N-dimethylamino group can also be observed.

Table 4: Major Fragments in the Mass Spectrum of (E)-Methyl 3-(dimethylamino)acrylate nih.gov

| m/z | Proposed Fragment Ion |

| 129 | [M]⁺ (C₆H₁₁NO₂) |

| 114 | [M - CH₃]⁺ |

| 98 | [M - OCH₃]⁺ |

| 70 | [M - COOCH₃]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

| 44 | [(CH₃)₂N]⁺ |

X-ray Crystallography for Solid-State Structural Determination

For enamines, the C₃NC₂ core is generally found to be nearly planar, which is a consequence of the sp² hybridization of the atoms involved in the C=C-N system. wikipedia.org This planarity facilitates the delocalization of the nitrogen lone pair into the π-system of the double bond. The C=C bond length is typically around 1.35-1.39 Å, and the N-C(sp²) bond length is in the range of 1.31-1.34 Å, indicating partial double bond character. nih.gov

In the solid state, molecules of this compound would likely pack in a manner that maximizes intermolecular interactions, such as dipole-dipole forces and van der Waals interactions. The planarity of the enamine system would influence the packing arrangement.

Table 5: Expected Solid-State Structural Parameters for this compound

| Parameter | Expected Value |

| C=C Bond Length | 1.35 - 1.39 Å |

| C-N Bond Length | 1.31 - 1.34 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.34 Å |

| C=C-N Bond Angle | ~120° |

| C-N-C Bond Angle | ~120° |

Note: These values are based on typical bond lengths and angles observed in the crystal structures of related enamine and β-enaminone compounds. nih.govacs.org

Future Research Directions and Emerging Trends in Methyl N,n Dimethylaminoacrylate Chemistry

Development of Catalytic Asymmetric Reactions Involving N,N-Dimethylaminoacrylate

A significant frontier in the chemistry of methyl N,N-dimethylaminoacrylate lies in the development of catalytic asymmetric reactions to produce chiral molecules. While asymmetric catalysis for simple acrylates is well-established in reactions like the Morita–Baylis–Hillman, Michael additions, and Friedel-Crafts alkylations, applying these methods to the sterically more demanding and electronically different N,N-dimethylaminoacrylate presents a compelling challenge and opportunity. mdpi.commdpi.com

Future work will likely focus on designing novel chiral catalysts, including organocatalysts and transition-metal complexes, that can effectively control the stereochemistry of reactions at the acrylate's β-position. mdpi.com The development of enantioselective conjugate additions of various nucleophiles would provide access to a diverse array of chiral β-amino acid derivatives and other valuable synthetic intermediates. Success in this area will depend on catalysts capable of overcoming the steric hindrance and modulating the electronic effects of the dimethylamino group.

Table 1: Potential Asymmetric Reactions for Future Study

| Reaction Type | Potential Chiral Products | Catalyst Class Examples |

| Michael Addition | β-substituted γ-amino esters | Chiral thioureas, squaramides, phase-transfer catalysts |

| Friedel-Crafts Alkylation | Chiral indolyl- or pyrrolyl-substituted amino esters | Chiral phosphoric acids, Lewis acid-chiral ligand complexes |

| [4+2] Cycloaddition | Chiral nitrogen-containing heterocycles | Chiral Lewis acids, organocatalysts |

| Hydroarylation | Chiral β-aryl-γ-amino esters | Chiral Nickel-hydride complexes semanticscholar.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow and automated synthesis technologies is a key trend for enhancing efficiency, safety, and scalability. youtube.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities in reactions like polymerizations or nucleophilic additions. youtube.commdpi.com

Automated platforms, leveraging robotics and machine learning, can accelerate the discovery and optimization of new reactions and materials. rsc.orggormleylab.comyoutube.com For instance, high-throughput screening of catalysts and reaction conditions for the polymerization of N,N-dimethylaminoacrylate could be performed to rapidly identify optimal protocols for producing polymers with desired molecular weights and functionalities. rsc.orgchemrxiv.org The combination of flow synthesis with real-time monitoring, such as inline FTIR, and machine learning algorithms for optimization represents a powerful strategy for future research. chemrxiv.orgchemrxiv.org This approach can minimize manual intervention and efficiently navigate complex reaction spaces to achieve desired outcomes. chemrxiv.org

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique electronic nature of this compound, as an electron-rich enaminoester, opens avenues for exploring reactivity patterns beyond those of simple acrylates. researchgate.net As a derivative of a dehydroamino acid (dhAA), it possesses an electrophilic α,β-unsaturated carbonyl structure that is ripe for a variety of synthetic transformations. rsc.orgnih.gov

Future research is expected to delve into:

Cycloaddition Reactions: Its potential as a dienophile or a partner in other cycloadditions to construct complex heterocyclic scaffolds.

Radical Additions: The use of radical-mediated reactions to introduce new functional groups, a chemistry that has proven highly specific for dhAAs. nih.gov

C-H Activation: Direct functionalization of the vinyl or methyl groups through transition-metal-catalyzed C-H activation.

Transamination: As an enaminone analogue, the C-N bond could potentially undergo transamination reactions, allowing for the synthesis of derivatives with diverse amino functionalities. globethesis.com

These explorations will expand the synthetic utility of this compound, establishing it as a versatile platform for generating molecular complexity.

Design and Synthesis of Advanced Functional Materials Based on N,N-Dimethylaminoacrylate Scaffolds

The presence of both a polymerizable acrylate (B77674) group and a functional dimethylamino group makes this compound an attractive monomer for advanced functional materials. cmu.eduspecificpolymers.com The tertiary amine can impart desirable properties such as pH-responsiveness, catalytic activity, and enhanced adhesion.

Emerging trends in this area include:

Smart Polymers: Synthesis of homopolymers and copolymers that exhibit stimuli-responsive behavior. For example, polymers containing the dimethylamino moiety could be sensitive to pH changes, making them suitable for applications in drug delivery or sensors. Copolymers with thermoresponsive monomers like N,N-diethylacrylamide could lead to dual-responsive materials. mdpi.com

Hydrogels: Development of cross-linked hydrogels for biomedical applications. Analogous to gels made from N,N-dimethyl acrylamide (B121943), these materials could be designed for drug delivery or as scaffolds in tissue engineering, potentially exhibiting inherent antibacterial properties. nih.gov

Functional Coatings and Adhesives: The amine functionality can promote adhesion to various substrates and can be quaternized to create permanently charged surfaces for antimicrobial coatings or ion-exchange resins. This approach is similar to the use of monomers like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA). kowachemical.com

Viscoelastic Films: By copolymerizing with monomers that can form hydrogen bonds, it may be possible to create clear viscoelastic films with high transmittance and good mechanical properties for applications in flexible displays. nih.gov

The ability to tune material properties through copolymerization and post-polymerization modification of the amino group is a key driver for future research. specificpolymers.com

Computational Chemistry in Guiding Experimental Research on this compound

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the behavior of this compound. nih.gov Theoretical studies can provide crucial insights that guide experimental design, saving time and resources.

Future computational research will likely focus on several key areas:

Reaction Mechanisms: Elucidating the mechanisms of known and novel reactions, identifying transition states, and calculating activation energies to predict feasibility and selectivity. rsc.org DFT studies have been used to investigate dimerization mechanisms of methyl methacrylate and could be applied here. rsc.org

Reactivity Prediction: Using global and local reactivity descriptors to understand the molecule's electrophilic and nucleophilic sites, thereby predicting its behavior in various chemical environments. nih.gov

Polymerization Kinetics: Modeling free-radical polymerization to predict reactivity ratios in copolymerizations and understand structure-reactivity relationships, as has been done for other acrylates. researchgate.netresearchgate.net

Material Properties: Simulating the properties of polymers derived from N,N-dimethylaminoacrylate to predict their conformational behavior, thermal properties, and interactions with other molecules.

By integrating computational predictions with experimental validation, researchers can accelerate the development of new synthetic methods and the design of novel materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl N,N-dimethylaminoacrylate with high purity?

- Methodological Answer : Synthesis of acrylate derivatives often involves esterification or transesterification reactions. For structurally similar compounds like dimethylaminoethyl methacrylate (DMAEMA), controlled polymerization techniques are employed. For example, highlights the use of organic acids (e.g., acetic acid) to regulate ring-opening polymerization (ROP) of N-methyl-α-amino acid N-carboxyanhydrides. Adapting this approach, this compound synthesis may involve catalytic esterification under inert conditions (e.g., nitrogen atmosphere) with acid catalysts. Purity can be enhanced via vacuum distillation or column chromatography, followed by NMR and GC-MS validation .

Q. How can researchers characterize the chemical structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of dimethylamino and acrylate functional groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : As demonstrated in and for fatty acid methyl esters, GC-MS can identify retention times and fragmentation patterns specific to the compound.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm (C=O stretch) and ~2800 cm (C-H stretch in dimethylamino group) are diagnostic.

- Elemental Analysis : Verify C, H, N, and O content against theoretical values.

- HPLC : For quantifying trace impurities using methods analogous to those in for solvent purity assessment .

Q. What are the known toxicological profiles and handling precautions for this compound in laboratory settings?

- Methodological Answer : While direct toxicology data for this compound is limited, structurally related acrylates (e.g., methyl methacrylate in ) show inhalation and dermal toxicity. highlights contact allergy risks for DMAEMA, suggesting similar precautions:

- Handling : Use fume hoods, nitrile gloves, and eye protection.

- Storage : Inert atmosphere (argon/nitrogen) at 4°C to prevent polymerization.

- Exposure Mitigation : Conduct patch tests for allergic sensitivity (as in ) and monitor hematologic parameters if chronic exposure is suspected .

Advanced Research Questions

Q. What are the mechanistic insights into the polymerization reactions involving this compound?

- Methodological Answer : The dimethylamino group in acrylates facilitates radical or anionic polymerization. ’s ROP mechanism, driven by organic acids, suggests that protonation of the amino group could initiate chain propagation. Kinetic studies (e.g., varying pH, temperature) and gel permeation chromatography (GPC) can elucidate molecular weight distributions. Density Functional Theory (DFT) simulations may predict reactivity ratios in copolymerization with monomers like styrene or acrylonitrile .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Exposure Routes : notes inhalation toxicity for methyl methacrylate, while emphasizes dermal sensitization for DMAEMA. Compare LC (inhalation) vs. EC (dermal) values.

- Metabolic Pathways : Use in vitro models (e.g., liver microsomes) to assess metabolic activation, as described in ’s toxicokinetics section.

- Species-Specific Responses : Cross-reference rodent data ( ) with human cell lines (e.g., HaCaT keratinocytes) to identify translational gaps .

Q. What strategies optimize reaction conditions for copolymerization of this compound with other monomers?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF in ) enhance solubility of ionic intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to improve yield.

- Kinetic Control : Use real-time FTIR or Raman spectroscopy to monitor conversion rates.